molecular formula C12H18O4 B072854 Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate CAS No. 1459-96-7

Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate

Cat. No. B072854
CAS RN: 1459-96-7
M. Wt: 226.27 g/mol
InChI Key: HDOVTVDGSLEUSK-UHFFFAOYSA-N
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Patent
US09139534B2

Procedure details

A solution of dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (58.0 g, 0.25 mol) in methanol (600 mL) was heated under reflux. To this solution was added a solution of potassium hydroxide (9.8 g, 0.175 mol) in methanol (100 mL) and water (12 mL) over 30 minutes. The reaction mixture was refluxed for 24 h. The solvent was then removed and the residue was diluted with water. The aqueous solution was extracted with ethyl acetate (2×200 mL) to recover starting material (22.0 g), and the aqueous layer was acidified to pH 3 by addition of hydrochloric acid. A precipitate was formed and extracted with ethyl acetate (3×300 mL). The combined extracted were washed with brine, dried over sodium sulfate and concentrated to give the titled product (30.0 g, 0.14 mol, 55% yield). 1H NMR (400 MHz, CDCl3) δ ppm 3.65 (s, 3H), 1.81 (s. 12H); MS (EST) m/z 211.3 [M+H]−.
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
12 mL
Type
solvent
Reaction Step Two
Yield
55%

Identifiers

REACTION_CXSMILES
[C:1]12([C:13]([O:15]C)=[O:14])[CH2:8][CH2:7][C:4]([C:9]([O:11][CH3:12])=[O:10])([CH2:5][CH2:6]1)[CH2:3][CH2:2]2.[OH-].[K+]>CO.O>[CH3:12][O:11][C:9]([C:4]12[CH2:7][CH2:8][C:1]([C:13]([OH:15])=[O:14])([CH2:6][CH2:5]1)[CH2:2][CH2:3]2)=[O:10] |f:1.2|

Inputs

Step One
Name
Quantity
58 g
Type
reactant
Smiles
C12(CCC(CC1)(CC2)C(=O)OC)C(=O)OC
Name
Quantity
600 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
9.8 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
12 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The solvent was then removed
ADDITION
Type
ADDITION
Details
the residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with ethyl acetate (2×200 mL)
CUSTOM
Type
CUSTOM
Details
to recover
ADDITION
Type
ADDITION
Details
the aqueous layer was acidified to pH 3 by addition of hydrochloric acid
CUSTOM
Type
CUSTOM
Details
A precipitate was formed
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×300 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined extracted
WASH
Type
WASH
Details
were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C12CCC(CC1)(CC2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.14 mol
AMOUNT: MASS 30 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.